

# A Comparative Guide to Uncertainty Quantification in Indium-115 Experimental Results

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For researchers, scientists, and drug development professionals engaged in fields requiring precise nuclear data, understanding the uncertainties associated with experimental measurements is paramount. **Indium-115** (115 In), an isotope with applications ranging from neutron dosimetry to fundamental studies in nuclear physics, serves as a critical case study. This guide provides an objective comparison of experimental results for 115 In, focusing on the quantification of uncertainties in its decay and neutron interaction properties. Detailed methodologies, comparative data tables, and workflow visualizations are presented to offer a comprehensive overview.

#### **Uncertainty in <sup>115</sup>In Beta Decay Measurements**

The extremely long half-life of **Indium-115** makes the precise measurement of its beta decay spectrum a significant challenge. These measurements are crucial for testing nuclear theory models, which in turn are essential for understanding related rare processes like neutrinoless double beta decay.[1][2] Recent advancements using cryogenic detectors have enabled the most precise measurements of the <sup>115</sup>In decay rate to date.[2][3]

#### **Experimental Protocol: Cryogenic Calorimetry**

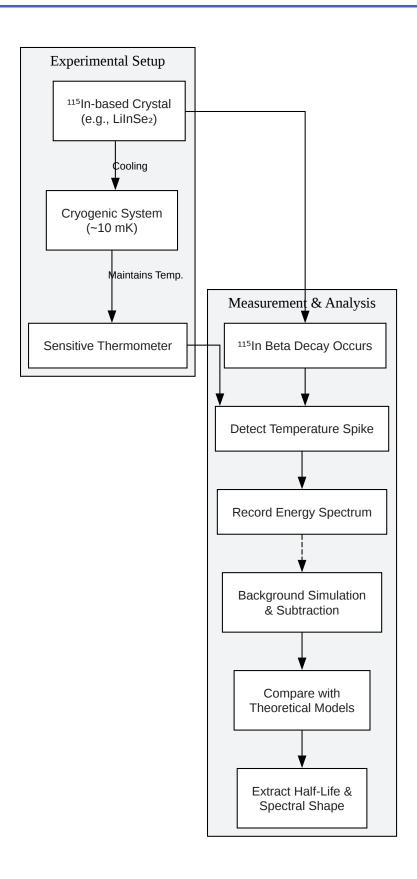
The ACCESS (Array of Cryogenic Calorimeter to Evaluate Spectral Shapes) project provides a state-of-the-art methodology for measuring the spectral shape of <sup>115</sup>In decay.[4]



- Detector Preparation: An Indium-based crystal, such as Lithium Indium Diselenide (LiInSe<sub>2</sub>) or Indium Iodide, is used as the detector.[3][4] This crystal also serves as the source of the <sup>115</sup>In decays.
- Cryogenic Operation: The crystal is cooled to temperatures near absolute zero (around 10 millikelvin) using advanced cryogenic apparatus, often located in underground laboratories like the Gran Sasso National Laboratories to minimize background radiation.[1]
- Signal Detection: At these extreme temperatures, the electrons (beta particles) released during decay cause a minuscule rise in the crystal's temperature.[1] Highly sensitive thermometers record these temperature spikes.[2]
- Data Acquisition: Data is collected over an extended period (e.g., 150 hours) to observe hundreds of thousands of decay events from the approximately 10<sup>21</sup> atoms of <sup>115</sup>In in the crystal.[1]
- Spectrum Reconstruction: The energy of each decay event is determined from the
  magnitude of the temperature spike. By analyzing the collected data, researchers
  reconstruct the energy distribution of the emitted electrons, known as the spectral shape.[1]
- Background Rejection: To ensure a "clean" spectrum, background events from external gamma rays or other sources are rejected using particle simulations and careful analysis of the recorded decay signatures.
- Data Analysis: The experimentally obtained spectrum is compared to a library of predicted spectra generated from theoretical nuclear models. The best-matching prediction is used to determine the most precise value for the decay rate and half-life.[2][3]

#### Workflow for <sup>115</sup>In Beta Decay Measurement





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Workflow for cryogenic calorimetry measurement of <sup>115</sup>In beta decay.



Quantitative Data: 115 In Half-Life

Property	Reported Value	Experimental Method	Reference
Half-life (T <sub>1</sub> / <sub>2</sub> )	4.41 (25) x 10 <sup>14</sup> years	Not specified in abstract	[5]
Q-value (Decay Energy)	497.954 keV	Not specified in abstract	[4]
Q-value (to 1st excited state)	(2 ± 4) keV	HP-Ge detectors underground	[6]

Recent high-precision measurements have significantly reduced the uncertainties in these values, though specific updated numerical values with uncertainties were not detailed in the reviewed abstracts.[1][3]

### Uncertainty in <sup>115</sup>In Neutron Reaction Cross-Sections

**Indium-115** is widely used for measuring neutron spectra in both fusion and fission reactors due to its favorable nuclear properties.[7] The accuracy of these measurements depends on the precise knowledge of its neutron reaction cross-sections, particularly for inelastic scattering (n,n') and neutron capture  $(n,\gamma)$  reactions. However, significant discrepancies exist among existing experimental data, necessitating further precision measurements and robust uncertainty analysis.[8]

# Experimental Protocol: Neutron Activation Analysis (NAA)

- Sample Preparation: High-purity natural indium foils are prepared for irradiation. Often, a monitor foil with a well-known reaction cross-section, such as Gold-197 (<sup>197</sup>Au), is used alongside the indium sample for accurate neutron flux determination.[9][10]
- Irradiation: The samples are irradiated with quasi-monoenergetic neutrons. These neutrons can be produced using a particle accelerator, for example, by bombarding a lithium or deuterium target with a proton or deuteron beam, respectively.[7][8]



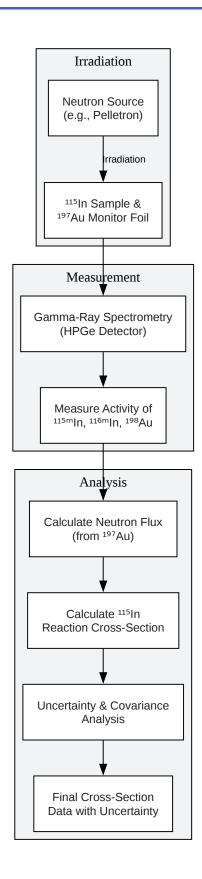




- Activity Measurement: After irradiation, the activated indium foil is removed. The gamma rays
  emitted from the decay of the produced radioactive isomers (e.g., <sup>115m</sup>In, <sup>116m</sup>In) are
  measured using a high-purity germanium (HPGe) detector.[7][11]
- Cross-Section Calculation: The reaction cross-section is calculated based on the measured activity, the neutron flux (determined from the monitor foil), the irradiation time, and known nuclear parameters (e.g., decay constants, gamma-ray emission probabilities).[8][12]
- Uncertainty and Covariance Analysis: A detailed uncertainty analysis is performed. This
  involves identifying all sources of error, including those from counting statistics, detector
  efficiency, sample mass, nuclear decay data, and the monitor cross-section.[9][13]
   Covariance analysis is used to determine the correlation between different experimental data
  points.[7][9] Monte Carlo simulations (e.g., using GEANT4) may be employed to correct for
  factors like neutron multiple scattering and flux attenuation within the sample.[8]

**Workflow for Neutron Cross-Section Measurement** 





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Workflow for  $^{115}$ In neutron cross-section measurement via activation.



# Quantitative Data: Comparison of <sup>115</sup>In(n,n')<sup>115m</sup>In Reaction Cross-Sections

This reaction is a key dosimetry reaction used for fast neutron flux measurement.[8]

Neutron Energy (MeV)	Measured Cross- Section (mb)	Experimental Method	Reference
2.95	309.2 ± 15.8	Activation Technique, D(d,n) source	[8]
3.94	321.4 ± 16.4	Activation Technique, D(d,n) source	[8]
5.24	338.6 ± 17.3	Activation Technique, D(d,n) source	[8]
10.95 ± 0.67	211 ± 10	Activation Analysis, Li(p,n) source	[7]
13.97 ± 0.97	85 ± 6	Activation Analysis, Li(p,n) source	[7]
16.99 ± 0.88	62 ± 4	Activation Analysis, Li(p,n) source	[7]
20.00 ± 0.94	58 ± 4	Activation Analysis, Li(p,n) source	[7]
Fission Spectrum Averaged	173 ± 9	Activation Method	[10]

### **Comparison with Alternative Dosimeter: Rhodium-103**

For neutron dosimetry applications, Rhodium-103 (103Rh) is often considered alongside 115In.



Feature	Indium-115 (n,n')	Rhodium-103 (n,n')	Comments
Product Half-life	4.486 hours ( <sup>115m</sup> In)	56.12 minutes ( <sup>103m</sup> Rh)	<sup>115</sup> In is preferable for longer irradiations or when there is a delay before counting.[14]
Energy Response	Threshold ~0.34 MeV	Threshold ~0.04 MeV	The cross-section of <sup>103</sup> Rh more closely matches the kerma response of muscle tissue for neutrons between 0.7 and 7 MeV.[14]
Sensitivity	High activation sensitivity	High activation sensitivity	Both are effective, but their different energy thresholds make them suitable for different neutron spectra.[8][14]

### Framework for Uncertainty Quantification

A robust quantification of uncertainty is critical for the validation and application of experimental data. This process involves identifying all potential sources of error and propagating them to determine the final uncertainty on the measured quantity.

#### **Key Sources of Uncertainty in Nuclear Measurements**

- Statistical Uncertainties: These arise from the random nature of radioactive decay and are governed by Poisson statistics. They can be reduced by increasing the counting time or the number of events.[13]
- Systematic Uncertainties: These are non-random errors associated with the experimental setup and methodology. Key sources include:
  - Detector Efficiency Calibration: Uncertainty in the activity of standard sources and the fitting of the efficiency curve.[12]



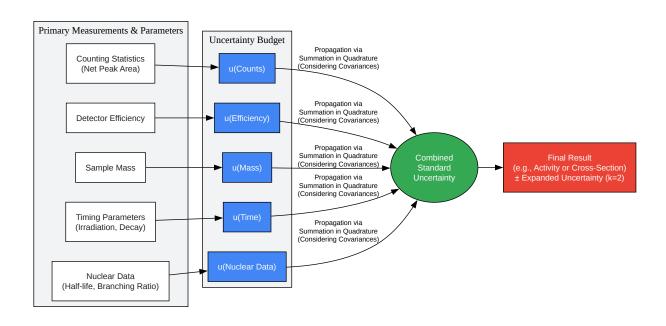
- Nuclear Data: Uncertainties in half-lives, gamma-ray emission probabilities, and reference cross-sections used for flux monitoring.[9]
- Sample Properties: Uncertainty in sample mass, geometry, and self-absorption of radiation within the sample.[13][15]
- Timing: Errors in measuring irradiation, decay, and counting times.[9]

#### The Role of Covariance Data

When multiple parameters in an experiment are correlated, their uncertainties cannot be treated independently. Covariance matrices provide a measure of the joint variability between different data points or parameters.[16] For example, in a cross-section measurement at different energies, uncertainties related to detector efficiency will be correlated across all energy points. Including covariance data in nuclear data libraries (like ENDF, JEFF, and JENDL) is crucial for accurate uncertainty propagation in complex simulations, such as those for reactor physics or spent fuel analysis.[17][18]

#### **Logical Flow of Uncertainty Propagation**





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#### Validation & Comparative





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